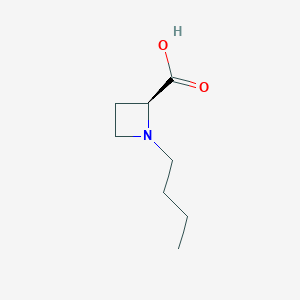

(2S)-1-Butylazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

255882-99-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1-butylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

XAXHKUOUSXLZKK-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCN1CC[C@H]1C(=O)O |

Canonical SMILES |

CCCCN1CCC1C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Azetidine 2 Carboxylic Acid

Natural Occurrence and Biological Sources of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid was first identified in 1955. nih.gov It is found in a variety of plant species and is also produced by some bacteria. In the plant kingdom, it is notably abundant in members of the lily family (Liliaceae) and Asparagaceae. For instance, it can constitute a significant portion of the dry weight of leaves and rhizomes in Lily of the Valley (Convallaria majalis) and Solomon's seal (Polygonatum). wikipedia.orgnih.gov The compound is also present in numerous plants from the bean family (Fabaceae) and has been detected in common vegetables such as sugar beets, garden beets, and table beets (Beta vulgaris). wikipedia.orgmedchemexpress.comresearchgate.net The presence of AZE in these plants is thought to serve as a defense mechanism, deterring herbivores and competing plants by acting as a toxic metabolite. acs.orgnih.gov In addition to plants, AZE is produced by certain microorganisms, including Streptomyces species and the bacterium Actinoplanes ferrugineus. nih.govumich.edu

| Kingdom | Family/Phylum | Organism | Reference |

|---|---|---|---|

| Plantae | Asparagaceae | Convallaria majalis (Lily of the Valley) | wikipedia.orgnih.gov |

| Plantae | Asparagaceae | Polygonatum (Solomon's seal) | wikipedia.org |

| Plantae | Fabaceae | Various species (Bean family) | wikipedia.org |

| Plantae | Amaranthaceae | Beta vulgaris (Beets) | wikipedia.orgmedchemexpress.com |

| Bacteria | Actinomycetota | Streptomyces spp. | nih.gov |

| Bacteria | Actinomycetota | Actinoplanes ferrugineus | umich.edu |

| Bacteria | Pseudomonadota | Pseudomonas aeruginosa | acs.org |

Enzymatic Pathways of Azetidine-2-carboxylic Acid Formation

While AZE has been known for decades, its biosynthetic pathway was only recently elucidated in bacteria. acs.orgnih.gov The formation of the strained four-membered ring is an energetically challenging process accomplished by a specific class of enzymes.

The biosynthesis of Azetidine-2-carboxylic acid is catalyzed by AZE synthases, which utilize S-Adenosylmethionine (SAM) as the direct substrate. nih.govresearchgate.net In this enzymatic reaction, the synthase facilitates an intramolecular 4-exo-tet cyclization of SAM. nih.govresearchgate.net This process involves a nucleophilic attack by the α-amino group of SAM's methionine portion onto the γ-carbon. umich.edu The reaction results in the formation of the azetidine (B1206935) ring and the release of 5'-methylthioadenosine (MTA) as a byproduct. acs.orgresearchgate.net This SAM-dependent cyclization is a notable enzymatic strategy for creating a highly strained heterocyclic compound. nih.govresearchgate.net

| Feature | AzeJ | VioH | Reference |

|---|---|---|---|

| Organism | Pseudomonas aeruginosa | N/A (Homologue) | acs.orgresearchgate.net |

| Substrate | S-Adenosylmethionine (SAM) | S-Adenosylmethionine (SAM) | nih.govresearchgate.net |

| Product | Azetidine-2-carboxylic acid (AZE) | Azetidine-2-carboxylic acid (AZE) | researchgate.net |

| Byproduct | 5'-methylthioadenosine (MTA) | 5'-methylthioadenosine (MTA) | acs.orgresearchgate.net |

| Reaction Type | Intramolecular 4-exo-tet cyclization | Intramolecular 4-exo-tet cyclization | nih.govresearchgate.net |

| Key Active Site Interactions | Cation-π interactions (Phe134), Hydrogen bonds (Tyr175) | Similar structural fold to AzeJ | researchgate.net |

The gene responsible for AZE synthesis was first identified in Pseudomonas aeruginosa as the azeJ (PA3335) gene. acs.org The discovery of azeJ and other homologous genes in diverse bacterial phyla, particularly Pseudomonadota and Actinomycetota, suggests that AZE production is more widespread in the microbial world than previously thought. nih.govresearchgate.net These genes are often found within biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that encode for the production of a specialized metabolite. nih.govusask.ca The genomic context of azeJ-like genes can vary, but they are frequently associated with non-ribosomal peptide synthetase (NRPS) pathways, indicating that AZE often serves as a building block for larger, more complex natural products. nih.govresearchgate.net

Structural Analysis and Computational Modeling of Azetidine 2 Carboxylic Acid Systems

Conformational Analysis and Rigidity of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by a significant degree of conformational constraint. Unlike its five-membered counterpart, proline, the azetidine ring is less flexible. libretexts.org The conformational preferences of azetidine-2-carboxylic acid and its derivatives are largely dictated by the puckering of the four-membered ring. Gas-phase electron diffraction studies have shown that the azetidine ring is not planar, exhibiting a distinct puckered conformation with a dihedral angle of 37°. nih.govchemrxiv.org

While peptides containing L-azetidine-2-carboxylic acid (Aze) are generally more flexible than those containing proline, this is attributed to a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues. libretexts.org This nuanced flexibility within a generally rigid framework is a key aspect of the molecular architecture of azetidine-containing compounds.

Role of Ring Strain in Azetidine Reactivity and Molecular Architecture

A defining characteristic of the azetidine ring is its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. researchgate.net This strain energy is intermediate between that of the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). researchgate.netprinceton.edu This considerable ring strain is a primary driver of the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgresearchgate.net

The strain within the azetidine ring can lead to stability issues, particularly in the presence of acid, which can mediate intramolecular ring-opening decomposition. researchgate.net However, this reactivity can also be harnessed for synthetic purposes, enabling the construction of more complex molecular architectures. The strain-driven character of azetidines allows for unique chemical transformations that are not readily achievable with larger, less strained heterocyclic systems. researchgate.net

From a molecular architecture perspective, the ring strain contributes to the rigidity of the azetidine scaffold. researchgate.net This rigidity is a valuable trait in drug design, as it can lead to higher binding affinities and improved ligand efficiency by reducing the entropic penalty upon binding to a biological target. The small, rigid nature of the azetidine ring provides a well-defined three-dimensional structure that can be exploited for precise interactions with protein binding pockets. researchgate.net

Spectroscopic Characterization Techniques (e.g., NMR, FTIR) for Structural Elucidation

The structural elucidation of (2S)-1-Butylazetidine-2-carboxylic acid and related compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl group protons, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The protons on the azetidine ring would appear as a set of complex multiplets due to their diastereotopic nature and coupling with each other. The proton on the α-carbon (C2) would likely appear as a multiplet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position (typically in the range of 170-185 ppm). The carbons of the azetidine ring and the butyl group would appear in the aliphatic region of the spectrum.

FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching vibrations for the aliphatic butyl group and the azetidine ring, typically observed in the 2850-3000 cm⁻¹ region.

N-H bending and C-N stretching vibrations associated with the azetidine ring.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the structure, reactivity, and properties of azetidine-2-carboxylic acid systems at a molecular level, providing insights that can be challenging to obtain experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for studying the reaction mechanisms involving azetidines. DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the elucidation of reaction pathways and the prediction of reaction outcomes. For instance, DFT has been used to investigate the cycloaddition reactions for azetidine synthesis, providing insights into the kinetic and thermodynamic parameters of the reactions. libretexts.orgwikipedia.org These computational models can predict which reactants are likely to form azetidines, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.gov

Quantum Mechanical Calculations for Catalytic Insights

Quantum mechanical (QM) calculations are instrumental in understanding the catalytic processes involving azetidine derivatives. These calculations can provide detailed information about the electronic structure and energetics of catalytic cycles. For example, QM methods have been used to gain insights into the biosynthesis of azetidine-2-carboxylic acid, revealing the catalytic role of specific amino acid residues in the enzyme's active site. mdpi.com By modeling the interactions between a catalyst and the azetidine substrate, researchers can understand the factors that control the stereoselectivity of a reaction and design more efficient and selective catalysts. researchgate.net

Molecular Modeling and Flexible Alignment Studies for Conformational Properties

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are widely used to explore the conformational landscape of azetidine-containing molecules. These methods can predict the preferred conformations of the azetidine ring and the orientation of its substituents. Flexible alignment studies, which compare the shapes and electrostatic properties of different molecules, can be used to understand how the conformational properties of azetidine derivatives influence their biological activity. By modeling the flexibility of the azetidine ring and its N-substituents, researchers can gain insights into how these molecules interact with their biological targets. libretexts.org

Biological Activity and Molecular Mechanisms of Azetidine 2 Carboxylic Acid

Proline Mimicry and Its Consequences on Protein Biosynthesis

The primary mechanism of A2C's biological activity stems from its ability to act as a proline mimic. uts.edu.au This mimicry has profound consequences for protein biosynthesis and function.

Azetidine-2-carboxylic acid is recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) molecule. biorxiv.orgoup.com This leads to the charging of tRNAPro with A2C. As a result, A2C competitively inhibits the incorporation of proline into nascent polypeptide chains during protein synthesis. medchemexpress.com In many organisms, the proofreading mechanisms of protein synthesis are unable to distinguish between proline and A2C, leading to its misincorporation into proteins. uts.edu.aunih.gov

| Organism/System | Experimental Observation | Reference |

|---|---|---|

| Rabbit Reticulocytes | A2C at concentrations of 1, 5, and 10 mM reduced L-[U-14-C]proline incorporation into hemoglobin by 25%, 58%, and 72%, respectively. | medchemexpress.com |

| Escherichia coli (proline auxotroph) | The addition of A2C progressively inhibited the growth of wild-type E. coli in the presence of proline. | nih.gov |

| Saccharomyces cerevisiae | A2C is activated by prolyl-tRNA synthetase and charged onto tRNAPro, leading to its mis-incorporation into proteins at proline codons. | biorxiv.orgoup.com |

The substitution of proline with azetidine-2-carboxylic acid can have significant detrimental effects on protein structure and function. Proline's unique five-membered ring structure introduces specific kinks and conformational rigidity into polypeptide chains, which are crucial for proper protein folding and stability. nih.gov The smaller four-membered ring of A2C alters these geometric constraints. nih.gov Peptides containing A2C are generally more flexible than those with proline, which can destabilize ordered polypeptide conformations like the collagen triple helix. nih.gov

This disruption of protein structure leads to misfolded proteins, which can aggregate and trigger cellular stress responses, such as the unfolded protein response (UPR). biorxiv.orgnih.gov The accumulation of misfolded proteins can lead to proteotoxic stress and affect various cellular processes. biorxiv.org For instance, in human skin fibroblasts, the presence of A2C leads to the aggregation of collagen, a proline-rich protein. biorxiv.org In plants like Arabidopsis, A2C treatment upregulates the UPR, indicating an accumulation of misfolded proteins and the triggering of a global stress response. biorxiv.orgnih.gov

The misincorporation of azetidine-2-carboxylic acid into enzymes can alter their catalytic activity. While specific research on nitrate (B79036) reductase is not detailed in the provided search results, the general principle is that the replacement of critical proline residues can disrupt the enzyme's three-dimensional structure, including the active site, leading to reduced or altered function.

Role in Natural Products and Their Biological Functions

Azetidine-2-carboxylic acid serves as a building block for a variety of natural products with important biological functions.

Phytosiderophores are iron-chelating compounds secreted by graminaceous plants to acquire iron from the soil. nih.govwikipedia.org Nicotianamine and mugineic acid are key phytosiderophores that contain an azetidine-2-carboxylic acid moiety. nih.govnih.gov

Nicotianamine (NA) is synthesized from three molecules of S-adenosylmethionine and plays a crucial role in the internal transport and homeostasis of metals like iron and zinc in plants. nih.govresearchgate.net

Mugineic Acid (MA) and its derivatives are biosynthesized from nicotianamine. wikipedia.orgresearchgate.net They are secreted by plant roots to chelate Fe(III) in the rhizosphere, making it available for uptake by the plant. wikipedia.orgnih.gov

| Compound | Function | Organism | Reference |

|---|---|---|---|

| Nicotianamine | Metal chelation and transport (Fe, Zn, Cu, Mn) | Higher plants | nih.govresearchgate.net |

| Mugineic Acid | Iron acquisition from the soil | Graminaceous plants (e.g., barley, wheat) | wikipedia.orgnih.gov |

Azetidine-2-carboxylic acid is also a precursor for the biosynthesis of certain alkaloids in microorganisms and marine organisms.

Azetidomonamides : These are rare azetidine-containing alkaloids produced by the bacterium Pseudomonas aeruginosa. nih.govresearchgate.net Their production is regulated by quorum sensing, a cell-to-cell communication system. nih.govbohrium.com While their precise functions are still under investigation, studies suggest they play a role in the host adaptation of the bacterium. nih.govresearchgate.net Mutants unable to produce azetidomonamides showed altered growth and virulence. nih.govresearchgate.net Azetidomonamide A and a related compound, diazetidomonapyridone, have been shown to influence biofilm formation and the production of virulence factors. acs.org

Penazetidine A : This compound, along with related penaresidins, is an azetidine-containing alkaloid isolated from marine sponges. thieme-connect.comresearchgate.net These compounds have attracted interest due to their unique chemical structures and potential biological activities, including those related to the sphingolipid class of natural products which are involved in signal transduction. thieme-connect.comchemrxiv.org

Dear User,

Thank you for your detailed request. We have conducted a thorough search for scientific information regarding the chemical compound (2S)-1-Butylazetidine-2-carboxylic acid in relation to the specific outline you provided.

Our search has revealed that there is currently no available scientific literature or research data concerning the biological activity, molecular mechanisms, interplay with cellular metabolism, or cellular resistance mechanisms of This compound .

The topics outlined in your request, namely:

Interplay with Cellular Metabolism and Growth Regulation

Cellular Resistance Mechanisms to Azetidine-2-carboxylic Acid

are well-documented for the parent compound, L-Azetidine-2-carboxylic acid (AZE) . This non-proteinogenic amino acid is a known proline analogue, and its effects on proline metabolism and the development of resistance in cells have been the subject of numerous studies.

Given the strict instruction to focus solely on "this compound," we are unable to generate the requested article. To do so would require extrapolating data from a different compound (L-Azetidine-2-carboxylic acid), which would be scientifically inaccurate and would not adhere to your specific instructions.

We recommend verifying the subject of your request. If your interest lies in the biological activity of L-Azetidine-2-carboxylic acid, we would be happy to generate a detailed article based on the extensive research available for that compound.

We apologize for any inconvenience this may cause and remain at your disposal for any further clarification or for assistance with a revised topic.

Sincerely,

Gemini

Applications of Azetidine 2 Carboxylic Acid Derivatives in Drug Discovery and Medicinal Chemistry Research

Azetidine (B1206935) as a Privileged Scaffold in Drug Design and Optimization

The azetidine ring is considered a "privileged scaffold" in drug discovery due to its favorable balance of molecular rigidity and chemical stability. ambeed.comnih.gov This inherent rigidity helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net The three-dimensional character of the azetidine ring is a desirable feature for modern drug design, moving away from flat, aromatic structures and allowing for better spatial exploration of protein binding pockets. researchgate.net

Furthermore, the nitrogen atom within the azetidine ring provides a key site for chemical modification, allowing for the introduction of various substituents to fine-tune a compound's pharmacological properties. researchgate.net This strategic functionalization can influence potency, selectivity, and pharmacokinetic profiles. The successful incorporation of the azetidine scaffold in approved drugs like the calcium channel blocker Azelnidipine highlights its value in developing therapeutic agents. enamine.net

Strategies for Bioisosteric Replacement with Azetidine Moieties

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where one functional group is replaced by another to enhance a molecule's properties without losing its biological activity. The azetidine ring, particularly azetidine-2-carboxylic acid, is frequently employed as a bioisostere for the naturally occurring five-membered ring amino acid, proline. wikipedia.org

One of the primary advantages of using an azetidine moiety is the enhancement of metabolic stability. researchgate.net The strained four-membered ring can be more resistant to oxidative metabolism compared to less strained five- or six-membered rings. researchgate.net This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

The introduction of the azetidine ring also imparts significant conformational rigidity. researchgate.net This pre-organization of the molecule into a specific shape can lock it into its bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. enamine.net This constrained geometry is a key attribute that medicinal chemists leverage to optimize lead compounds.

The azetidine ring can significantly influence a molecule's physicochemical properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility. researchgate.netresearchgate.net Improved solubility is a critical factor for drug candidates as it can enhance absorption and distribution in the body. By replacing a more lipophilic fragment with an azetidine, chemists can modulate properties like lipophilicity (LogP) and polar surface area, which are crucial for achieving a desirable balance of drug-like characteristics. nih.govacs.org

| Property | Impact of Azetidine Incorporation |

| Metabolic Stability | Often increased due to resistance to oxidative metabolism. researchgate.net |

| Molecular Rigidity | Increased, leading to pre-organization for target binding. enamine.netresearchgate.net |

| Solubility | Generally improved due to the presence of the basic nitrogen atom. researchgate.net |

| Lipophilicity (LogP) | Can be lowered, improving the overall physicochemical profile. researchgate.net |

| 3-Dimensionality | Enhanced, allowing for better exploration of binding sites. researchgate.net |

Development of Peptide Mimetics and Non-Natural Amino Acid Incorporations

(2S)-Azetidine-2-carboxylic acid and its N-substituted derivatives, like (2S)-1-Butylazetidine-2-carboxylic acid, are valuable non-natural amino acids used in the development of peptide mimetics (peptidomimetics). chemimpex.com These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation.

Incorporating azetidine-2-carboxylic acid into a peptide chain acts as a powerful tool for inducing conformational constraints. nih.gov As a homolog of proline, it influences the peptide backbone in a distinct manner. While proline is known to induce β-turns in peptides, the smaller, four-membered ring of azetidine-2-carboxylic acid tends to stabilize γ-turn-like conformations. scite.ai This difference in conformational preference allows for the precise engineering of peptide secondary structures. scite.ai

The substitution of proline with azetidine-2-carboxylic acid can alter the flexibility and conformational landscape of a peptide. nih.gov While in some contexts it can increase flexibility compared to proline due to reduced steric hindrance, its primary use is to force the peptide backbone into a specific turn geometry, which can be crucial for binding to a receptor or enzyme active site. scite.ainih.gov This conformational restriction can lead to peptides with higher affinity and greater selectivity. nih.gov

| Amino Acid | Ring Size | Preferred Turn Type in Peptides |

| Proline | 5-membered | β-turn scite.ai |

| Azetidine-2-carboxylic acid | 4-membered | γ-turn scite.ai |

Azetidine-Based Scaffolds in Target-Oriented Drug Design

The unique properties of the azetidine scaffold have been exploited in the design of inhibitors for various biological targets. For instance, azetidine amides have been developed as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in cancer. nih.gov In such cases, the azetidine core serves as a rigid scaffold to correctly orient the functional groups necessary for binding to the target protein.

Furthermore, azetidine-containing dipeptides have been synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV). nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that the conformational constraint introduced by the azetidine residue was important for their antiviral activity. nih.gov These examples underscore the utility of azetidine-based building blocks, including N-alkylated derivatives like this compound, in the rational design of new therapeutic agents against a wide array of diseases. nih.gov

Design and Synthesis of Enzyme Inhibitors

The rigid azetidine scaffold is an attractive template for the design of potent and selective enzyme inhibitors. The specific substitution at the N-1 position can be tailored to target the hydrophobic pockets of an enzyme's active site, potentially enhancing binding affinity and selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for the treatment of hypertension. Many ACE inhibitors are proline derivatives, and the structural similarity of azetidine-2-carboxylic acid to proline makes it a compelling scaffold for the design of novel ACE inhibitors. The N-alkyl substituent, such as the butyl group in this compound, can be designed to interact with the hydrophobic S1' pocket of the ACE active site. Research in this area focuses on synthesizing various N-substituted azetidine-2-carboxylic acid derivatives and evaluating their ability to inhibit ACE, often using in vitro enzyme assays. The general structure-activity relationship (SAR) suggests that the nature and length of the N-alkyl chain can significantly impact inhibitory potency.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases. Azetidine-based compounds have been explored as potential MAGL inhibitors. The design often involves incorporating a reactive functional group that can covalently modify the active site serine residue of MAGL, while the N-butylazetidine-2-carboxylic acid moiety can serve as a scaffold to correctly position this "warhead" and interact with other regions of the active site.

Thrombin Inhibitors: Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a key target for antithrombotic therapy. The design of direct thrombin inhibitors often involves molecules that can fit into the active site of thrombin, blocking its catalytic activity. The rigid framework of azetidine-2-carboxylic acid derivatives can be utilized to create peptidomimetic structures that mimic the natural substrates of thrombin. The N-butyl group could potentially occupy the S2 subsite of thrombin, which is known to accommodate hydrophobic residues.

Exploration in Various Therapeutic Areas

The unique structural features of azetidine-2-carboxylic acid derivatives have led to their investigation in a range of therapeutic areas beyond enzyme inhibition.

Antifungal Activity: The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. Azetidine derivatives have been synthesized and screened for their activity against various fungal pathogens. medcraveonline.comnih.gov The mechanism of action can vary, but some derivatives may interfere with cell wall biosynthesis or other essential fungal metabolic pathways. The N-butyl group in this compound could enhance the compound's ability to penetrate the fungal cell membrane, a key factor for antifungal efficacy.

Antiviral Activity: Azetidine-containing compounds have also been investigated for their potential as antiviral agents. nih.gov The development of new antiviral drugs is a continuous effort to combat viral diseases. Substituted azetidine derivatives have been shown to exhibit activity against a variety of viruses. nih.gov The specific interactions with viral proteins, such as proteases or polymerases, are often the basis for their antiviral effect. The N-butyl group could play a role in hydrophobic interactions with the target viral protein.

Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a significant research focus. Azetidine derivatives have been explored for their anti-inflammatory properties. mdpi.com The mechanism of action may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The lipophilicity imparted by the N-butyl substituent may influence the compound's distribution into inflamed tissues.

Azetidine Derivatives as Chiral Templates and Ligands in Asymmetric Synthesis

Beyond their direct therapeutic applications, chiral azetidine derivatives, including those derived from this compound, are valuable tools in asymmetric synthesis. Their rigid, stereochemically defined structure makes them excellent chiral building blocks or ligands for asymmetric catalysis.

Chiral Templates: The (2S) configuration of the azetidine-2-carboxylic acid core can be used to control the stereochemistry of subsequent chemical transformations. By attaching other functional groups to the azetidine ring, the inherent chirality of the starting material can direct the formation of new stereocenters in a predictable manner. This approach is valuable for the synthesis of complex chiral molecules, including other biologically active compounds.

Chiral Ligands: Azetidine-derived molecules can be synthesized to act as chiral ligands for transition metal catalysts. These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The N-butyl group could be part of a larger ligand structure, influencing the steric and electronic properties of the catalytic complex and, consequently, the enantioselectivity of the reaction. The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the efficient and environmentally friendly synthesis of enantiomerically pure compounds.

Advanced Analytical Methodologies for Azetidine 2 Carboxylic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying azetidine-2-carboxylic acid derivatives from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the required sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and determination of azetidine-2-carboxylic acid. nih.gov Given the lack of a strong chromophore in the molecule, detection often necessitates pre-column or post-column derivatization to enhance sensitivity, particularly for fluorescence or UV-Vis detection. nih.govmdpi.com Cation-exchange chromatography is a common approach for separating amino acids like azetidine-2-carboxylic acid. nih.gov

For instance, the analysis of the parent compound, azetidine-2-carboxylic acid, has been successfully achieved using a cation exchange resin column with a gradient elution system. nih.gov Detection can be accomplished using fluorescence after post-column derivatization. nih.gov The derivatization of the carboxylic acid group can also be performed to create derivatives that are more readily detected. nih.gov

Table 1: Example HPLC Parameters for Azetidine-2-Carboxylic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Cation Exchange Resin (e.g., 30 cm x 0.4 cm) | nih.gov |

| Mobile Phase | Gradient elution with Sodium Citrate and Sodium Nitrate (B79036) buffers | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 65 °C | nih.gov |

| Detection | Fluorescence (λex = 338 nm, λem = 425 nm) after post-column derivatization | nih.gov |

| Retention Time | 5.86 minutes (for Azetidine-2-carboxylic acid) | nih.gov |

For highly polar compounds like (2S)-1-Butylazetidine-2-carboxylic acid, which are poorly retained on traditional reversed-phase (RP) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative. researchgate.net UPLC systems, which use smaller particle size columns (<2 μm), offer significantly higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, establishing a water-enriched layer on the stationary phase into which polar analytes can partition. lcms.cz Zwitterionic stationary phases, such as those with sulfobetaine (B10348) groups, are particularly effective for retaining a broad range of polar analytes. lcms.cz A UPLC-HILIC method provides a powerful tool for the quantitative analysis of azetidine-2-carboxylic acid in various samples. researchgate.net

Table 2: UPLC-HILIC Method Characteristics for Polar Analyte Separation

| Parameter | Description | Reference |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography (UPLC) | researchgate.net |

| Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.net |

| Stationary Phase | Zwitterionic (e.g., Sulfobetaine) or Amide-based columns | lcms.cz |

| Mobile Phase | High percentage of organic solvent (e.g., Acetonitrile) with an aqueous buffer (e.g., Ammonium Acetate) | lcms.cz |

| Advantages | Increased retention of polar compounds, higher sensitivity, and faster analysis times compared to RP-HPLC. | researchgate.net |

Spectrometric Methods for Identification and Characterization

Spectrometric methods are indispensable for the unambiguous identification and detailed structural characterization of this compound.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic system (LC-MS), it allows for the identification and quantification of analytes in complex mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for carboxylic acids, often forming protonated [M+H]+ or deprotonated [M-H]- ions. nih.gov

Analysis of the fragmentation patterns in the mass spectrum provides structural information. For carboxylic acids, characteristic fragmentation includes the loss of water (M-18), the hydroxyl group (M-17), and the entire carboxyl group (M-45). libretexts.orgdocbrown.info High-resolution mass spectrometry can provide exact mass measurements, enabling the determination of the molecular formula. docbrown.info This technique is critical for identifying metabolites of this compound or for confirming its presence in biological samples.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound (C9H17NO2, MW: 171.24)

| Ion Type | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]+ | [C9H18NO2]+ | 172.13 | Protonated molecule (Positive Ion Mode) |

| [M+Na]+ | [C9H17NNaO2]+ | 194.11 | Sodium adduct (Positive Ion Mode) |

| [M-H]- | [C9H16NO2]- | 170.12 | Deprotonated molecule (Negative Ion Mode) |

| [M+H-H2O]+ | [C9H16NO]+ | 154.12 | Loss of water from the protonated molecule |

| [M+H-COOH2]+ | [C8H16N]+ | 126.13 | Loss of the carboxyl group from the protonated molecule |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org The protons on the butyl group and the azetidine (B1206935) ring would appear in the aliphatic region (typically 1-4 ppm), with their specific chemical shifts and coupling patterns providing information about their connectivity.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristic, appearing significantly downfield between 170-185 ppm. princeton.edu The carbons of the azetidine ring and the butyl group would resonate in the upfield region. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the assignment of signals by showing correlations between protons and carbons that are two or three bonds apart, which is especially useful for connecting the butyl group to the nitrogen of the azetidine ring. princeton.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl H | ¹H | ~10-12 | Broad singlet, exchangeable with D2O. libretexts.org |

| Azetidine Ring CH | ¹H | ~3.5-4.5 | Protons on carbons adjacent to N and COOH. |

| Butyl Group CH2 | ¹H | ~1.0-3.0 | Four distinct methylene (B1212753)/methyl signals. |

| Carboxyl C | ¹³C | ~170-185 | Characteristic downfield shift for carboxylic acid. princeton.edu |

| Azetidine Ring C | ¹³C | ~40-60 | Carbons adjacent to nitrogen. |

| Butyl Group C | ¹³C | ~10-40 | Aliphatic carbons. |

Biochemical Assays for Enzyme Activity and Inhibition Studies

To investigate the biological role of this compound, various biochemical assays can be employed to measure its interaction with specific enzymes. As an analog of proline, it may interact with enzymes involved in amino acid metabolism or protein synthesis. Furthermore, many carboxylic acid-containing molecules exhibit inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation. mdpi.com

Enzyme inhibition assays are designed to determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The formation of the product is then measured over time using spectrophotometric or fluorometric methods. Such studies are crucial for identifying potential therapeutic activities and understanding the mechanism of action of this compound. mdpi.com

Table 5: Outline of a General Enzyme Inhibition Assay

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reagent Preparation | Prepare buffer solution, enzyme stock, substrate stock, and inhibitor (this compound) stock solutions. | Ensure all components are ready for the assay. |

| 2. Assay Setup | In a microplate, add buffer, enzyme, and varying concentrations of the inhibitor. Include positive and negative controls. | To test the effect of the inhibitor across a concentration range. |

| 3. Pre-incubation | Incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 37 °C). | Allow the inhibitor to bind to the enzyme. |

| 4. Reaction Initiation | Add the substrate to all wells to start the enzymatic reaction. | Begin the catalytic process. |

| 5. Detection | Measure the product formation at regular intervals using a plate reader (e.g., absorbance or fluorescence). | Quantify the rate of the enzymatic reaction. |

| 6. Data Analysis | Plot enzyme activity against inhibitor concentration and calculate the IC₅₀ value. | Determine the potency of the inhibitor. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.